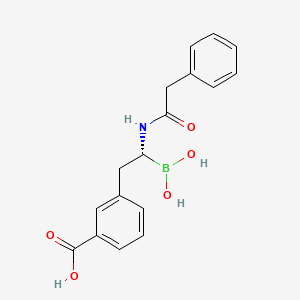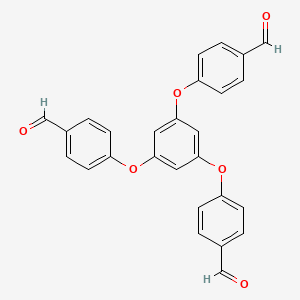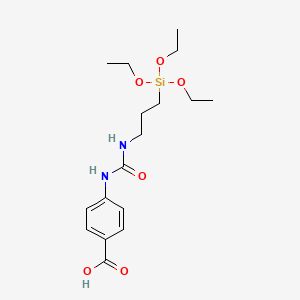
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is an organosilicon compound that combines the properties of both organic and inorganic materials. This compound is notable for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including materials science, chemistry, and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid typically involves the reaction of 3-(triethoxysilyl)propyl isocyanate with an aromatic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 3-(triethoxysilyl)propyl isocyanate and an aromatic acid derivative.
Conditions: The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .
化学反应分析
Types of Reactions
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation Reactions: The compound can undergo condensation reactions with other silanes to form complex siloxane networks.
Common Reagents and Conditions
Reagents: Common reagents include water for hydrolysis, and various nucleophiles for substitution reactions.
Conditions: Reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound .
科学研究应用
Chemistry
In chemistry, 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials with unique properties .
Biology
The compound is used in the development of biosensors and diagnostic tools due to its ability to form stable bonds with biological molecules. It is also explored for its potential in drug delivery systems .
Medicine
In medicine, this compound is investigated for its role in targeted drug delivery and as a component in medical implants to improve biocompatibility .
Industry
Industrially, the compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties and durability of materials makes it valuable in various manufacturing processes .
作用机制
The mechanism of action of 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid involves its ability to form strong covalent bonds with substrates through the triethoxysilyl group. This group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s adhesive properties and its ability to enhance the mechanical strength of materials .
相似化合物的比较
Similar Compounds
4-(L-Arginylamino)-4’-[3-[3-(triethoxysilyl)propyl]ureido]azobenzene: This compound shares the triethoxysilyl group but has different functional groups that impart unique properties.
2-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid: Similar in structure but with variations in the aromatic ring, leading to different reactivity and applications.
Uniqueness
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is unique due to its combination of organic and inorganic properties, making it versatile for a wide range of applications. Its ability to form strong bonds with both organic and inorganic substrates sets it apart from other compounds .
属性
CAS 编号 |
496853-15-7 |
|---|---|
分子式 |
C17H28N2O6Si |
分子量 |
384.5 g/mol |
IUPAC 名称 |
4-(3-triethoxysilylpropylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C17H28N2O6Si/c1-4-23-26(24-5-2,25-6-3)13-7-12-18-17(22)19-15-10-8-14(9-11-15)16(20)21/h8-11H,4-7,12-13H2,1-3H3,(H,20,21)(H2,18,19,22) |
InChI 键 |
BVZQTQDGFOQXQX-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=O)NC1=CC=C(C=C1)C(=O)O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


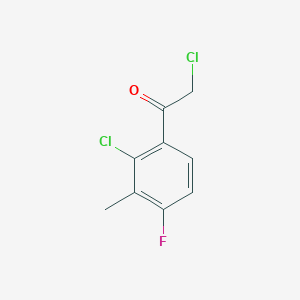
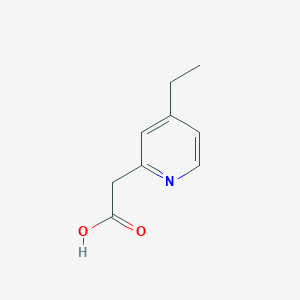
![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)

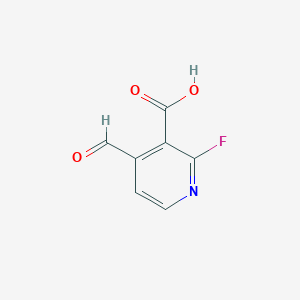
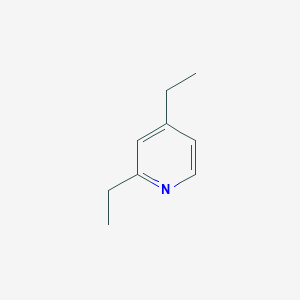

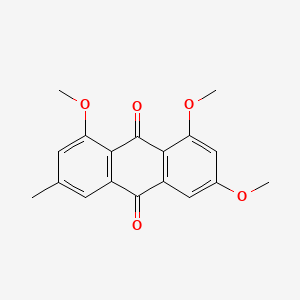
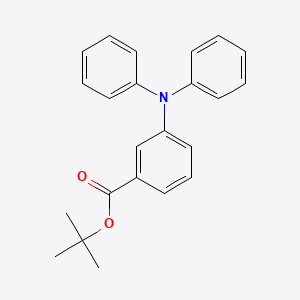
![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
